molecular formula C9H14O7 B1262410 1-Hydroxyhexane-1,2,6-tricarboxylate

1-Hydroxyhexane-1,2,6-tricarboxylate

Cat. No. B1262410
M. Wt: 234.2 g/mol
InChI Key: NLOCBSDWTSPKMJ-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxyhexane-1,2,6-tricarboxylate is a carbonyl compound.

Scientific Research Applications

Bisphosphonate Synthesis

  • Bisphosphonate Applications : 1-Hydroxyhexane-1,2,6-tricarboxylate derivatives, such as 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, are used in medicinal and non-medicinal applications. These derivatives are synthesized and characterized using methods like NMR spectroscopy and high-resolution MS (Turhanen, 2022).

Polymer Industry

  • Polymer Precursors : Compounds like 1,6-hexanediol, derived from 1,2,6-hexanetriol (a product of 1-Hydroxyhexane-1,2,6-tricarboxylate conversion), are crucial polymer precursors in the polyester industry. These derivatives are obtained through catalytic processes and have applications in bio-based chemical production (Buntara et al., 2012).

Catalytic Transformations

  • Cobalt-Catalyzed Reactions : Derivatives of 1-Hydroxyhexane-1,2,6-tricarboxylate, such as 1,3,5-hexatriene, are used in cobalt-catalyzed transformations. These include Diels-Alder reactions and 1,4-hydrovinylation, leading to the generation of cyclic and acyclic products with controlled double bond geometry (Schmidt & Hilt, 2013).

Crystal Structure Analysis

  • Acireductone Modeling : 1-Hydroxyhexane-2,3-dione, a tautomeric form of acireductone and related to 1-Hydroxyhexane-1,2,6-tricarboxylate, is synthesized and analyzed for its dimeric crystal structure using PXRD, NMR, IR, Raman spectroscopy, and DFT calculations. This research is significant for understanding the molecular structure of acireductones (Trzewik et al., 2016).

Lactone Synthesis

  • Ruthenium-Catalyzed Cyclocarbonylation : The ruthenium-catalyzed cyclocarbonylation of compounds like 6-hydroxyhexa-1,2-dienes, related to 1-Hydroxyhexane-1,2,6-tricarboxylate, produces seven- and eight-membered lactones. These lactones have potential applications in organic synthesis and medicinal chemistry (Yoneda et al., 2001).

properties

Product Name

1-Hydroxyhexane-1,2,6-tricarboxylate

Molecular Formula

C9H14O7

Molecular Weight

234.2 g/mol

IUPAC Name

(1R,2S)-1-hydroxyhexane-1,2,6-tricarboxylic acid

InChI

InChI=1S/C9H14O7/c10-6(11)4-2-1-3-5(8(13)14)7(12)9(15)16/h5,7,12H,1-4H2,(H,10,11)(H,13,14)(H,15,16)/t5-,7+/m0/s1

InChI Key

NLOCBSDWTSPKMJ-CAHLUQPWSA-N

Isomeric SMILES

C(CCC(=O)O)C[C@@H]([C@H](C(=O)O)O)C(=O)O

Canonical SMILES

C(CCC(=O)O)CC(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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